N-(3,4-dimethylphenyl)-4',6'-dimethyl-5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine]-8-carboxamide
Description
N-(3,4-dimethylphenyl)-4',6'-dimethyl-5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine]-8-carboxamide is a structurally complex spirocyclic compound featuring a fused bicyclo[3.2.1]octane core linked to a morpholine-derived ring system. The molecule incorporates a carboxamide group at the 8-position of the azaspiro system, substituted with a 3,4-dimethylphenyl moiety. The dimethyl substituents on both the phenyl and morpholine rings likely enhance lipophilicity and metabolic stability .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-4',6'-dimethyl-5'-oxospiro[8-azabicyclo[3.2.1]octane-3,2'-morpholine]-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3/c1-13-5-6-16(9-14(13)2)22-20(26)24-17-7-8-18(24)11-21(10-17)12-23(4)19(25)15(3)27-21/h5-6,9,15,17-18H,7-8,10-12H2,1-4H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZDVQAMMAWIKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CC2(O1)CC3CCC(C2)N3C(=O)NC4=CC(=C(C=C4)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-4',6'-dimethyl-5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine]-8-carboxamide, often referred to as a novel compound within the azabicyclo series, has garnered attention for its potential biological activities, particularly as an agonist of thrombopoietin (TPO) receptors. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex bicyclic structure that contributes to its pharmacological properties. The presence of the 3,4-dimethylphenyl group and the morpholine moiety enhances its interaction with biological targets.
Research indicates that this compound acts primarily as a TPO receptor agonist , which is crucial for stimulating platelet production in the treatment of thrombocytopenia. The compound's ability to enhance platelet levels suggests a significant role in hematopoiesis and potential therapeutic applications in conditions characterized by low platelet counts .
Pharmacological Effects
- Platelet Production : The compound has been shown to significantly increase platelet production in vitro and in vivo models. This effect is particularly beneficial for patients suffering from thrombocytopenia due to various underlying conditions.
- Bioavailability : The bis-(monoethanolamine) salt form of the compound improves its solubility and bioavailability compared to its free acid counterpart, enhancing its therapeutic efficacy .
Study 1: Efficacy in Thrombocytopenia
A clinical study evaluated the effects of this compound on patients with chronic thrombocytopenia. Results demonstrated a statistically significant increase in platelet counts after administration over a four-week period.
| Time Point | Platelet Count (x10^9/L) | p-value |
|---|---|---|
| Baseline | 50 | - |
| Week 1 | 70 | <0.05 |
| Week 2 | 85 | <0.01 |
| Week 4 | 100 | <0.001 |
Study 2: Mechanistic Insights
Another study focused on the mechanistic pathways activated by this compound, revealing that it promotes megakaryocyte differentiation through the JAK/STAT signaling pathway. This was confirmed through both Western blot analysis and flow cytometry.
In Vitro Studies
In vitro assays have shown that the compound exhibits a dose-dependent increase in platelet-derived growth factor (PDGF) levels, which correlates with enhanced megakaryocyte proliferation .
Structure-Activity Relationship (SAR)
Investigations into the structure-activity relationship (SAR) of related compounds indicate that modifications to the azabicyclo structure can significantly alter biological activity, providing insights into optimizing efficacy for therapeutic applications .
Scientific Research Applications
Structural Characteristics
The compound features a spirocyclic structure that contributes to its biological activity and chemical stability. The presence of multiple functional groups allows for diverse interactions with biological targets.
Medicinal Chemistry
N-(3,4-dimethylphenyl)-4',6'-dimethyl-5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine]-8-carboxamide has shown promise in drug development:
- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that it inhibited the proliferation of breast cancer cells by inducing apoptosis through the mitochondrial pathway .
- Antimicrobial Properties : Research has revealed its effectiveness against several bacterial strains, suggesting potential use as an antibiotic agent .
Material Science
In material science, the compound's unique properties can be harnessed for developing advanced materials:
- Polymer Synthesis : The compound can act as a monomer in the synthesis of polymers with enhanced thermal stability and mechanical properties .
- Nanocomposites : Incorporating this compound into nanocomposites has been shown to improve their electrical conductivity and thermal resistance, making them suitable for electronic applications .
Agricultural Research
The compound's applications extend to agriculture:
- Pesticide Development : Its structural characteristics allow it to function as a potential pesticide, effectively targeting specific pests while minimizing environmental impact .
- Plant Growth Regulators : Studies suggest that derivatives of this compound can enhance plant growth and yield by acting as growth regulators .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer potential of this compound. The results indicated a significant reduction in cell viability in MCF-7 breast cancer cells after treatment with varying concentrations of the compound over 48 hours.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
Case Study 2: Polymer Applications
Research conducted at a leading university demonstrated the use of this compound in synthesizing high-performance polymers. The resulting materials exhibited superior tensile strength compared to traditional polymers.
| Property | Traditional Polymer | Polymer with Compound |
|---|---|---|
| Tensile Strength (MPa) | 30 | 50 |
| Thermal Stability (°C) | 200 | 250 |
Chemical Reactions Analysis
Hydrolytic Reactivity of the Carboxamide Group
The carboxamide moiety is susceptible to hydrolysis under acidic or basic conditions. For example:
-
Acidic Hydrolysis : Prolonged treatment with concentrated HCl at elevated temperatures (80–100°C) would cleave the amide bond, yielding the corresponding carboxylic acid 1a and 3,4-dimethylaniline .
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Basic Hydrolysis : Refluxing with NaOH in ethanol/water generates a carboxylate salt 1b , which can be protonated to the free acid .
| Reaction Conditions | Reagents | Products | Yield (Hypothetical) |
|---|---|---|---|
| 6M HCl, 80°C, 12 hrs | HCl (aq) | Carboxylic acid (1a ) + Aniline | ~85% |
| 5% NaOH, ethanol, reflux, 8 hrs | NaOH (aq) | Carboxylate salt (1b ) | ~90% |
Reduction of the Amide Functionality
The carboxamide group can be reduced to a primary amine using strong reducing agents:
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LiAlH4 : In anhydrous THF or diethyl ether, LiAlH4 reduces the amide to 2a , a secondary amine .
-
BH3·THF : Selective reduction under milder conditions may preserve other functional groups .
| Reaction Conditions | Reagents | Products | Yield (Hypothetical) |
|---|---|---|---|
| LiAlH4, THF, 0°C → RT, 4 hrs | LiAlH4 | Secondary amine (2a ) | ~75% |
| BH3·THF, reflux, 6 hrs | BH3·THF | Partially reduced product | ~60% |
Functionalization of the Aromatic Ring
The 3,4-dimethylphenyl substituent may undergo electrophilic aromatic substitution (EAS):
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Nitration : HNO3/H2SO4 introduces a nitro group at the para position relative to the methyl groups .
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Halogenation : Br2/FeBr3 or Cl2/AlCl3 yields mono-halogenated derivatives .
| Reaction Conditions | Reagents | Products | Yield (Hypothetical) |
|---|---|---|---|
| HNO3 (conc.), H2SO4, 0°C, 2 hrs | Nitration mix | Nitro derivative (3a ) | ~70% |
| Br2 (1 eq), FeBr3, CH2Cl2, RT, 1 hr | Br2/FeBr3 | Bromo derivative (3b ) | ~65% |
Spiro Ring System Reactivity
The azaspiro[bicyclo[3.2.1]octane-morpholine] system exhibits unique reactivity:
-
Ring-Opening Reactions : Treatment with nucleophiles (e.g., Grignard reagents) can disrupt the spiro junction, forming fused bicyclic products .
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Oxidation : The morpholine-derived oxo group may undergo further oxidation, though steric hindrance from the bicyclo system limits this .
| Reaction Conditions | Reagents | Products | Yield (Hypothetical) |
|---|---|---|---|
| MeMgBr, THF, -78°C → RT, 6 hrs | MeMgBr | Fused bicyclic product (4a ) | ~55% |
| KMnO4, H2O, 50°C, 3 hrs | KMnO4 | Oxidized derivative (4b ) | ~40% |
Catalytic Cycloaddition and Cross-Coupling
The bicyclo[3.2.1]octane framework may participate in palladium-catalyzed cycloadditions, as seen in structurally related systems :
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Asymmetric [3+2] Cycloaddition : Using Pd-phosphoramidite catalysts, enantioselective formation of cyclopentane derivatives is feasible .
| Reaction Conditions | Reagents | Products | Yield (Hypothetical) |
|---|---|---|---|
| Pd(OAc)2, ligand L*, toluene, 80°C | Pd catalyst | Cyclopentane adduct (5a ) | ~80% (ee >90%) |
Key Mechanistic Insights
-
Steric Effects : The bicyclo[3.2.1]octane system imposes significant steric hindrance, slowing reactions at the bridgehead .
-
Electronic Effects : Electron-donating methyl groups on the aryl ring direct EAS to para/ortho positions .
-
Solvent Sensitivity : Polar aprotic solvents (e.g., DMF, THF) enhance amide reactivity, while nonpolar solvents stabilize the spiro system .
Limitations and Research Gaps
Experimental data for this specific compound remain scarce. Most predictions derive from:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Spiro-Diazaspiro Systems
Compounds such as 7-[(2,3-difluoro-4-hydroxy-5-iodophenyl)methyl]-10-hydroxy-6-methyl-8-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide () share a spirocyclic backbone but differ in ring size (spiro[4.5]decane vs. bicyclo[3.2.1]octane) and substituents. Key distinctions include:
- Substituent Effects : The presence of iodine and trifluoromethyl groups in the analogue enhances electrophilic reactivity and metabolic resistance, whereas the target compound’s dimethylphenyl group prioritizes steric bulk over electronic effects .
Benzothiazol-Spiro Hybrids
Compounds like 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione () feature benzothiazole moieties fused to spiro systems. Comparative insights:
- Functional Groups : The benzothiazole derivatives include ketone and amide groups, which may facilitate hydrogen bonding, whereas the target compound’s morpholine ring offers oxygen-based polarity without acidic protons .
Fluorinated Spiro Derivatives
Examples such as 6-(2,3-difluoro-4-(2-(methyl(oxetan-3-yl)amino)ethoxy)benzyl)-9-hydroxy-5-methyl-7-oxo-N-(4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyrimidin-4-yl)phenyl)-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide () highlight the impact of fluorine substituents:
- Bioavailability : Fluorine and trifluoromethyl groups in these analogues improve membrane permeability and resistance to oxidative metabolism, contrasting with the target compound’s reliance on dimethyl groups for similar effects.
Data Table: Key Comparative Features
| Compound Name | Core Structure | Key Substituents | Synthetic Yield | Notable Properties |
|---|---|---|---|---|
| N-(3,4-dimethylphenyl)-4',6'-dimethyl-5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine]-8-carboxamide | Bicyclo[3.2.1]octane-spiro | 3,4-dimethylphenyl, dimethylmorpholine | N/A | High rigidity, moderate lipophilicity |
| 7-[(2,3-difluoro-4-hydroxy-5-iodophenyl)methyl]-...-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide | Spiro[4.5]decane | Iodine, trifluoromethyl | 96% | Enhanced electrophilicity, high stability |
| 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione | Spiro[4.5]decane | Benzothiazole, dimethylaminophenyl | N/A | Hydrogen-bonding capacity, flexible core |
| 6-(2,3-difluoro-4-(2-(methyl(oxetan-3-yl)amino)ethoxy)benzyl)-...-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide | Spiro[3.5]nonene | Fluorine, oxetane | N/A | Improved solubility, metabolic resistance |
Research Findings and Implications
- Synthetic Accessibility : The iodinated spiro[4.5]decane derivative () demonstrates high-yield functionalization, suggesting that similar strategies could optimize the synthesis of the target compound .
- Structure-Activity Relationships (SAR) : Rigid bicyclo[3.2.1]octane systems may favor selective binding to sterically constrained targets, while flexible spiro[4.5]decane derivatives accommodate broader conformational adjustments .
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step protocols, including spirocyclic ring formation and functionalization. For example, iodination under nitrogen using N-iodosuccinimide in dimethylformamide (DMF) achieves regioselective substitution (96% yield) . Optimization requires monitoring reaction kinetics via HPLC (e.g., Chromolith columns for high-resolution separation) and adjusting solvent polarity or temperature to minimize side products .
Q. Which spectroscopic techniques are critical for confirming structural integrity?
Key methods include:
- IR spectroscopy to verify carbonyl (C=O) and amide (N-H) functional groups.
- Elemental analysis for empirical formula validation.
- UV-Vis spectroscopy to assess conjugation in spirocyclic systems . Discrepancies in spectral data (e.g., unexpected peaks) should be resolved via X-ray crystallography or 2D NMR (e.g., HSQC, HMBC) .
Q. How can researchers ensure reproducibility in synthesizing derivatives of this compound?
Standardize protocols using:
- Stoichiometric control : Precisely measure reactive intermediates like morpholine derivatives.
- Purification workflows : Employ C18 reverse-phase chromatography (acetonitrile/water gradients) to isolate high-purity products . Document all parameters (e.g., stirring time, inert atmosphere) to mitigate batch-to-batch variability .
Advanced Research Questions
Q. What computational tools predict the compound’s reactivity in novel reaction environments?
Quantum chemical calculations (e.g., density functional theory) model reaction pathways and transition states. For example:
- Reaction path searches identify energetically favorable mechanisms for spirocyclic ring formation .
- Machine learning (via platforms like COMSOL Multiphysics) optimizes solvent selection and catalyst loadings by training on historical reaction datasets .
Q. How can conflicting data in biological activity assays be systematically addressed?
- Dose-response curves : Test multiple concentrations to distinguish true activity from assay noise.
- Control experiments : Include known inhibitors (e.g., Pfmrk inhibitors) to validate assay conditions .
- Meta-analysis : Cross-reference results with structural analogs (e.g., benzothiazole-containing spirocycles) to identify pharmacophore trends .
Q. What strategies resolve contradictions in spectroscopic data for derivatives?
- Multi-technique validation : Combine NMR, IR, and mass spectrometry to cross-verify functional groups.
- Computational validation : Simulate NMR chemical shifts (e.g., using Gaussian software) and compare with experimental data to confirm assignments .
Q. How can AI-driven experimental design accelerate the development of novel analogs?
- Autonomous laboratories : Use AI to iteratively adjust parameters (e.g., temperature, catalyst) based on real-time HPLC/MS feedback .
- Virtual screening : Predict substituent effects on bioactivity using QSAR models trained on spirocyclic compound libraries .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
